molecular formula C26H34N2O4 B1221287 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone CAS No. 35697-33-7

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone

Cat. No.: B1221287
CAS No.: 35697-33-7
M. Wt: 438.6 g/mol
InChI Key: IWVBCTKXORWDNV-UHFFFAOYSA-N
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Description

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone is a synthetic dye belonging to the anthraquinone family. It is commonly used in the textile industry to dye polyester, nylon, and acetate fibers. This compound is known for its vibrant color and stability, making it a popular choice for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone typically involves the reaction of anthraquinone with diethylaminoethanol under specific conditions. The process generally includes:

    Starting Materials: Anthraquinone and diethylaminoethanol.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the desired product.

    Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include:

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Compounds with different functional groups replacing the diethylamino groups.

Scientific Research Applications

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone has diverse applications in scientific research, including:

    Chemistry: Used as a dye and a reagent in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for its potential anticancer properties due to its ability to interact with cellular proteins.

    Industry: Widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(2-(diethylamino)ethyl)aminoanthraquinone: Another anthraquinone derivative with similar dyeing properties.

    1,4-Bis(benzyloxy)-5,8-dichloroanthraquinone: Used in similar applications but with different functional groups.

    3,6-Bis(dimethylamino)-9(10H)-acridinethione: A related compound with distinct chemical properties.

Uniqueness

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone is unique due to its specific diethylaminoethoxy groups, which provide distinct chemical and physical properties. These groups enhance its solubility and stability, making it particularly effective as a dye and in various research applications.

Properties

IUPAC Name

2,6-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4/c1-5-27(6-2)13-15-31-19-9-11-21-23(17-19)25(29)22-12-10-20(18-24(22)26(21)30)32-16-14-28(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVBCTKXORWDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35697-34-8 (dihydrochloride)
Record name Rmi 10024
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30189211
Record name Rmi 10024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35697-33-7
Record name Rmi 10024
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rmi 10024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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